molecular formula C13H12O5 B1335894 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid CAS No. 96078-22-7

2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid

Cat. No. B1335894
CAS RN: 96078-22-7
M. Wt: 248.23 g/mol
InChI Key: UPXDHEXQSUSAKG-UHFFFAOYSA-N
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Description

The compound of interest, 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid, is a derivative of chromene, which is a common scaffold in many biologically active compounds. Chromene derivatives have been synthesized and studied due to their potential pharmacological properties. The papers provided discuss various synthetic methods and analyses of related chromene compounds, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of chromene derivatives often involves multistep reactions starting from readily available materials. For instance, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid involves the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation with pyrrolidine and further reactions with acetone, chloroform, and NaOH, yielding a 38% overall yield . Similarly, the synthesis of 4-oxo-4H-chromene-3-carboxylic acid is achieved through a Vilsmeier reaction and oxidation by Jones reagent . These methods highlight the complexity and the need for optimization in the synthesis of chromene derivatives.

Molecular Structure Analysis

The molecular structures of synthesized chromene derivatives are typically confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of the synthesized 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid was confirmed by IR, 1H NMR, and MS . These techniques are crucial for verifying the identity and purity of the compounds.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates react with S-methylisothiosemicarbazide hydroiodide to form different products depending on the reaction conditions . The ability to undergo diverse reactions makes chromene derivatives versatile intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their functional groups and molecular structure. For example, the separation of stereo isomers of a chromene derivative was achieved using reverse phase high-performance liquid chromatography (HPLC), indicating the importance of stereochemistry in the physical properties of these compounds . The analytical methods developed for these compounds, such as HPLC, are essential for assessing their purity and for monitoring reactions such as epimerization .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • The compound shows potential in chemical synthesis, as evidenced by its reaction with S-methylisothiosemicarbazide hydroiodide, forming 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones under specific conditions (Vetyugova et al., 2018).

Synthesis of Novel Compounds

  • A study developed an efficient method for preparing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, showing the compound's utility in multicomponent reactions and synthesis (Komogortsev et al., 2022).

Pharmaceutical Applications

  • The compound's derivatives have been explored for their potential antibacterial activity, as well as their ability to form Schiff’s bases, which are screened for antibacterial effectiveness against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009), (Čačić et al., 2006).

Photoactive Cellulose Derivatives

  • Research on the synthesis of water-soluble photoactive cellulose derivatives using 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid highlights its application in creating smart materials with light-triggered photodimerization capabilities (Wondraczek et al., 2012).

Synthesis of Triazole Derivatives

  • The compound has been used as a key starting material in the synthesis of novel triazole derivatives, demonstrating its versatility in creating compounds with various biological applications (Mottaghinejad & Alibakhshi, 2018).

properties

IUPAC Name

2-(4-methyl-2-oxochromen-6-yl)oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-7-5-12(14)18-11-4-3-9(6-10(7)11)17-8(2)13(15)16/h3-6,8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXDHEXQSUSAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392361
Record name 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid

CAS RN

96078-22-7
Record name 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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